N-Methyl-N-naphthalen-1-ylguanidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(naphthalen-1-yl)guanidine typically involves the reaction of naphthylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of 1-Methyl-1-(naphthalen-1-yl)guanidine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(naphthalen-1-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the guanidine group to other functional groups.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various naphthyl derivatives and substituted guanidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-1-(naphthalen-1-yl)guanidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methyl-1-(naphthalen-1-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The naphthalene ring provides hydrophobic interactions that enhance the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methylguanidine: Lacks the naphthalene ring, resulting in different chemical properties and reactivity.
Naphthylguanidine: Similar structure but without the methyl group, affecting its biological activity and binding properties.
Uniqueness
1-Methyl-1-(naphthalen-1-yl)guanidine is unique due to the presence of both the naphthalene ring and the guanidine group, which confer distinct chemical and biological properties.
Properties
CAS No. |
114646-66-1 |
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Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-methyl-1-naphthalen-1-ylguanidine |
InChI |
InChI=1S/C12H13N3/c1-15(12(13)14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H3,13,14) |
InChI Key |
KOOGVGDBZAMVNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=N)N |
Origin of Product |
United States |
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